molecular formula C24H21N3O4 B2378513 N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide CAS No. 941956-29-2

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Cat. No.: B2378513
CAS No.: 941956-29-2
M. Wt: 415.449
InChI Key: HXECZTWCTQGPPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide typically involves the condensation of 3,4-dimethoxyaniline with 2-oxo-4-phenylquinazoline-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and microbial infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-methylquinazolin-1-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-chloroquinazolin-1-yl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazolinone ring and the presence of methoxy groups on the phenyl ring. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXECZTWCTQGPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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